4-({4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione
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Overview
Description
4-({4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione is a complex organic compound that features a quinazolinone core. Quinazolinone derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione typically involves multiple steps. One common method starts with the preparation of the quinazolinone core from anthranilic acid derivatives and amides through the Niementowski reaction .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of green chemistry approaches, such as microwave-induced synthesis and deep eutectic solvents (DES), can also be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-({4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinazolinone core or other functional groups.
Substitution: Nucleophilic substitution reactions are common, especially at the piperidine and thiane moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
4-({4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-inflammatory, analgesic, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-({4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets. The quinazolinone core is known to inhibit enzymes such as NOS-II and TNF-α, which are involved in inflammatory pathways . The compound may also interact with other molecular targets, modulating various biological pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate: Another quinazolinone derivative with similar biological activities.
N-(4-oxo-3,4-dihydroquinazolin-3-yl)succinimide: Known for its antimicrobial properties.
Uniqueness
4-({4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives .
Properties
IUPAC Name |
3-[[1-[(1,1-dioxothian-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c24-20-18-3-1-2-4-19(18)21-15-23(20)14-16-5-9-22(10-6-16)13-17-7-11-27(25,26)12-8-17/h1-4,15-17H,5-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAYUWFGHZXWPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)CC4CCS(=O)(=O)CC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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